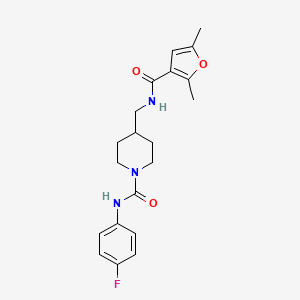![molecular formula C24H15FN2O4 B2912621 3-(4-Fluorophenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione CAS No. 895792-46-8](/img/no-structure.png)
3-(4-Fluorophenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluorophenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzofuro[3,2-d]pyrimidine derivatives, which have shown promising results in the treatment of various diseases.
Wirkmechanismus
Target of Action
The primary targets of 3-(4-Fluorophenyl)-1-phenacyl-1Similar compounds have been used as electron-transport-type hosts in the development of high triplet energy hosts .
Mode of Action
It’s known that similar compounds interact with their targets to facilitate energy transfer .
Biochemical Pathways
Similar compounds have been involved in the synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines .
Result of Action
Similar compounds have shown high external quantum efficiency and low efficiency roll-off in blue phosphorescent organic light-emitting diodes .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(4-Fluorophenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione for lab experiments is its high potency and selectivity. The compound has been found to have a high affinity for certain enzymes and receptors, making it an ideal candidate for studying their activity. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for lab experiments.
One of the main limitations of this compound for lab experiments is its potential toxicity. The compound has been found to have cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, the compound has limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 3-(4-Fluorophenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurological disorders. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, future research can focus on developing analogs of the compound with improved potency and selectivity, as well as reduced toxicity.
Synthesemethoden
The synthesis of 3-(4-Fluorophenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione involves the condensation of 4-fluoroaniline, benzofuran-2-carboxylic acid, and ethyl acetoacetate in the presence of a catalyst. The reaction mixture is heated under reflux for several hours, and the resulting product is purified through recrystallization to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
3-(4-Fluorophenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione has shown potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been found to inhibit the activity of certain enzymes and receptors that are involved in the progression of these diseases. Additionally, the compound has shown promising results in preclinical studies, making it a potential candidate for further development as a drug.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-Fluorophenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione involves the condensation of 4-fluoroaniline with 1-phenacyl-1H-benzofuro[3,2-d]pyrimidine-2,4(3H,5H)-dione in the presence of a suitable condensing agent. The resulting intermediate is then subjected to cyclization to form the final product.", "Starting Materials": [ "4-fluoroaniline", "1-phenacyl-1H-benzofuro[3,2-d]pyrimidine-2,4(3H,5H)-dione", "Condensing agent", "Cyclizing agent" ], "Reaction": [ "Step 1: 4-fluoroaniline is reacted with 1-phenacyl-1H-benzofuro[3,2-d]pyrimidine-2,4(3H,5H)-dione in the presence of a suitable condensing agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in anhydrous conditions and at room temperature for several hours to form the intermediate product.", "Step 2: The intermediate product is then subjected to cyclization using a suitable cyclizing agent such as trifluoroacetic acid (TFA) or polyphosphoric acid (PPA). The reaction is carried out at elevated temperatures for several hours to form the final product, 3-(4-Fluorophenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione.", "Step 3: The final product is purified using column chromatography or recrystallization to obtain a pure compound." ] } | |
CAS-Nummer |
895792-46-8 |
Molekularformel |
C24H15FN2O4 |
Molekulargewicht |
414.392 |
IUPAC-Name |
3-(4-fluorophenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H15FN2O4/c25-16-10-12-17(13-11-16)27-23(29)22-21(18-8-4-5-9-20(18)31-22)26(24(27)30)14-19(28)15-6-2-1-3-7-15/h1-13H,14H2 |
InChI-Schlüssel |
XKDIKFGJRIUWCF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-([2,2'-bifuran]-5-ylmethyl)-1-phenylmethanesulfonamide](/img/structure/B2912540.png)
![methyl 3-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2912541.png)
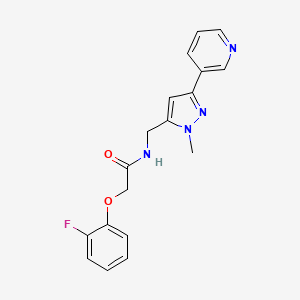

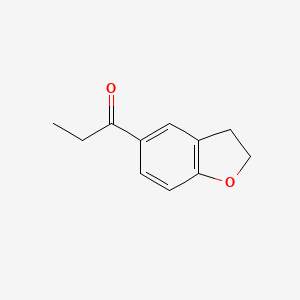
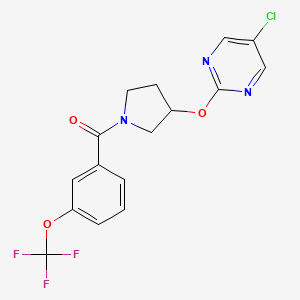
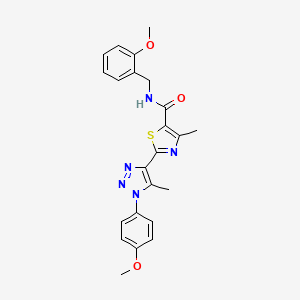
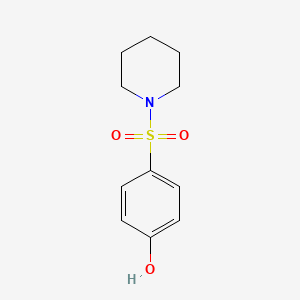
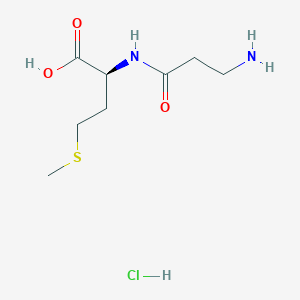


![(Z)-1-benzyl-3-(((2,4-dimethoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2912560.png)
